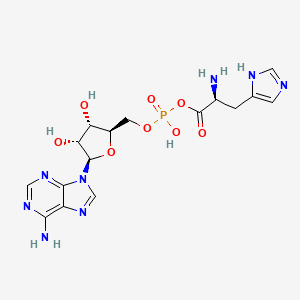

Histidyl-adenosine monophosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

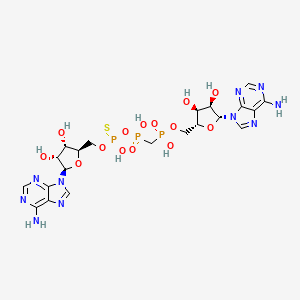

Rutas Sintéticas y Condiciones de Reacción: El Histidil-Adenosín Monofosfato se puede sintetizar a través de reacciones enzimáticas que involucran la histidil-tRNA sintetasa. La enzima cataliza la ligadura de la histidina al adenosín monofosfato, formando el compuesto deseado . La reacción típicamente ocurre bajo condiciones controladas, incluyendo ajustes específicos de pH y temperatura para asegurar una actividad enzimática óptima.

Métodos de Producción Industrial: Si bien los métodos detallados de producción industrial no están ampliamente documentados, el enfoque de síntesis enzimática se puede ampliar para aplicaciones industriales. Esto implica optimizar las condiciones de reacción y utilizar la tecnología de ADN recombinante para producir grandes cantidades de histidil-tRNA sintetasa.

Análisis De Reacciones Químicas

Tipos de Reacciones: El Histidil-Adenosín Monofosfato sufre varias reacciones químicas, incluyendo:

Hidrólisis: El compuesto se puede hidrolizar para liberar histidina y adenosín monofosfato.

Fosforilación: Puede participar en reacciones de fosforilación, donde el grupo fosfato se transfiere a otras moléculas.

Oxidación y Reducción: El compuesto puede sufrir reacciones redox, aunque estas son menos comunes.

Reactivos y Condiciones Comunes:

Hidrólisis: Típicamente involucra condiciones ácidas o básicas.

Fosforilación: Requiere la presencia de enzimas cinasas y ATP.

Oxidación y Reducción: Involucra agentes oxidantes o reductores bajo condiciones controladas.

Productos Principales:

Hidrólisis: Produce histidina y adenosín monofosfato.

Fosforilación: Resulta en derivados fosforilados de histidil-adenosín monofosfato.

Aplicaciones Científicas De Investigación

El Histidil-Adenosín Monofosfato tiene varias aplicaciones de investigación científica:

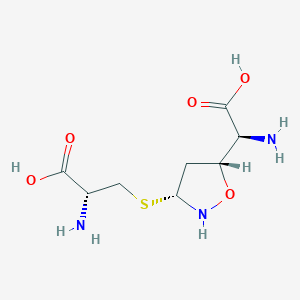

Química: Se utiliza como un compuesto modelo para estudiar reacciones enzimáticas e interacciones de nucleótidos.

Biología: Desempeña un papel en la síntesis de proteínas y la carga de tRNA, lo que lo hace esencial para comprender los procesos celulares.

Medicina: Posibles aplicaciones terapéuticas debido a su participación en las vías metabólicas y la síntesis de proteínas.

Industria: Se utiliza en la producción de proteínas y enzimas recombinantes.

Mecanismo De Acción

El Histidil-Adenosín Monofosfato ejerce sus efectos principalmente a través de su papel en la síntesis de proteínas. Actúa como sustrato para la histidil-tRNA sintetasa, que cataliza la unión de la histidina a su tRNA correspondiente. Este proceso es crucial para la traducción precisa de la información genética en proteínas funcionales .

Objetivos Moleculares y Vías:

Histidil-tRNA Sintetasa: La enzima principal involucrada en la síntesis de histidil-adenosín monofosfato.

tRNA: El objetivo molecular que recibe el residuo de histidina durante la síntesis de proteínas.

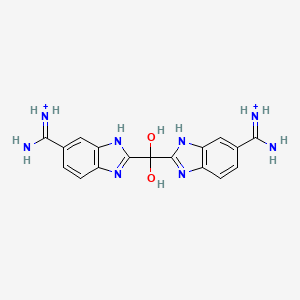

Comparación Con Compuestos Similares

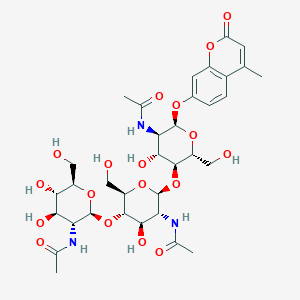

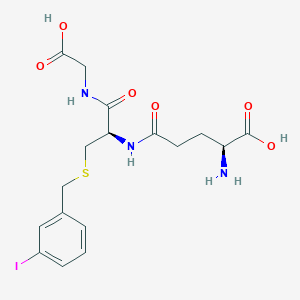

El Histidil-Adenosín Monofosfato es único debido a su estructura y función específicas. Los compuestos similares incluyen otros aminoacil-adenosín monofosfatos, como:

- Triptofánil-Adenosín Monofosfato

- Fenilalanil-Adenosín Monofosfato

- Leucyl-Adenosín Monofosfato

Estos compuestos comparten un mecanismo de acción similar pero difieren en el aminoácido unido a la porción de adenosín monofosfato. El Histidil-Adenosín Monofosfato es distinto debido a la presencia de histidina, que tiene propiedades químicas y funciones biológicas únicas .

Propiedades

Fórmula molecular |

C16H21N8O8P |

|---|---|

Peso molecular |

484.36 g/mol |

Nombre IUPAC |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate |

InChI |

InChI=1S/C16H21N8O8P/c17-8(1-7-2-19-4-20-7)16(27)32-33(28,29)30-3-9-11(25)12(26)15(31-9)24-6-23-10-13(18)21-5-22-14(10)24/h2,4-6,8-9,11-12,15,25-26H,1,3,17H2,(H,19,20)(H,28,29)(H2,18,21,22)/t8-,9+,11+,12+,15+/m0/s1 |

Clave InChI |

XTFBSLZFYLGYAT-OPYVMVOTSA-N |

SMILES isomérico |

C1=C(NC=N1)C[C@@H](C(=O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)N |

SMILES canónico |

C1=C(NC=N1)CC(C(=O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-Bis[(2-hydroxyphenyl)methylideneamino]benzoic acid;iron](/img/structure/B10776576.png)

![[(2S)-1-[[(1R,2R,18R,19R,22R,25S,28R,40R)-22-(2-amino-2-oxoethyl)-2-[(2R,4R,5S,6R)-4-azaniumyl-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2R,3S,4R,5R,6S)-3-[(2R,4S,5R,6S)-4-azaniumyl-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-40-carboxy-5,15-dichloro-18,32,35,37-tetrahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaen-19-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylazanium](/img/structure/B10776582.png)

![N-(4-{2-[(6s)-2-Amino-4-Oxo-1,4,5,6,7,8-Hexahydropyrido[2,3-D]pyrimidin-6-Yl]ethyl}benzoyl)-L-Glutamic Acid](/img/structure/B10776606.png)

![{4-[(2S,4E)-2-(1,3-Benzothiazol-2-YL)-2-(1H-1,2,3-benzotriazol-1-YL)-5-phenylpent-4-enyl]phenyl}(difluoro)methylphosphonic acid](/img/structure/B10776622.png)